

Dotinurad: A Systematic Review and Meta-Analysis of Clinical Studies in Hyperuricemia

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dotinurad*

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A Comprehensive Comparison with Alternative Gout Therapies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a systematic review and meta-analysis of **Dotinurad**, a novel selective urate reabsorption inhibitor (SURI), for the treatment of hyperuricemia, a condition that can lead to gout. It offers an objective comparison of **Dotinurad**'s performance against other therapeutic alternatives, supported by experimental data from key clinical trials.

Executive Summary

Dotinurad has emerged as a potent and selective inhibitor of urate transporter 1 (URAT1), demonstrating significant efficacy in lowering serum uric acid (sUA) levels in patients with hyperuricemia, with or without gout.[1][2] Clinical trials have shown **Dotinurad** to be non-inferior to benzbromarone and superior to febuxostat in achieving target sUA levels.[3][4][5] Its selective mechanism of action suggests a favorable safety profile, particularly concerning off-target effects on other renal transporters. This guide will delve into the comparative efficacy and safety data, detailed experimental protocols of pivotal studies, and the underlying mechanism of action.

Comparative Efficacy of Dotinurad and Alternatives

The efficacy of **Dotinurad** has been evaluated in several randomized controlled trials against placebo and active comparators, primarily focusing on the proportion of patients achieving the

target serum uric acid level of ≤ 6.0 mg/dL and the percentage reduction in sUA from baseline.

Table 1: Efficacy of **Dotinurad** vs. Placebo (Phase 2 Study)[6][7]

Outcome Metric	Dotinurad 1 mg	Dotinurad 2 mg	Dotinurad 4 mg	Placebo
Mean % Change in sUA	-37.03%	-50.91%	-64.37%	+0.85%
% Patients Achieving sUA ≤ 6.0 mg/dL	75.0%	89.5%	95.2%	0%

Table 2: Comparative Efficacy of **Dotinurad** vs. Febuxostat (Phase 3 Trial - China)[3][4][5]

Outcome Metric	Dotinurad (up to 4 mg/day)	Febuxostat (40 mg/day)
% Patients Achieving sUA ≤ 6.0 mg/dL at Week 24	73.6%	38.1%
Responder Rate at Week 12 (Dotinurad 2mg vs Febuxostat 40mg)	55.5%	50.5% (Non-inferiority met)

Table 3: Comparative Efficacy of **Dotinurad** vs. Benzbromarone (Phase 3 Trial - NCT03100318)[8]

Outcome Metric	Dotinurad (2 mg/day)	Benzbromarone (50 mg/day)
Mean % Change in sUA from Baseline	-45.9%	-43.8% (Non-inferiority met)

A network meta-analysis of randomized controlled trials also suggested that **Dotinurad** 4 mg once daily was more effective at achieving target serum uric acid levels than probenecid.[1]

Comparative Safety and Tolerability

The safety profiles of **Dotinurad** and its alternatives have been assessed through the incidence of treatment-emergent adverse events (TEAEs) in clinical trials.

Table 4: Overview of Common Adverse Events

Drug	Common Adverse Events	Serious Adverse Events of Note
Dotinurad	Gouty arthritis (flare-up), nasopharyngitis, elevated liver enzymes. Generally well-tolerated with a low incidence of severe adverse events. [6] [7] [9]	No specific serious adverse events have been consistently reported in major trials.
Febuxostat	Liver function abnormalities, nausea, arthralgia, rash. [10] Increased risk of cardiovascular death compared to allopurinol in some studies, leading to an FDA boxed warning. [11]	Cardiovascular thromboembolic events, heart-related death. [10] [11]
Benzbromarone	Gastrointestinal upset, rash. [12]	Severe hepatotoxicity, although rare, has been reported and led to its withdrawal in some countries. [13] [14] [15]
Probenecid	Headache, loss of appetite, nausea, vomiting. [16]	Hypersensitivity reactions, hemolytic anemia (particularly in G6PD deficiency), formation of uric acid kidney stones. [17] [18] [19]

In a head-to-head trial, the incidence of TEAEs for **Dotinurad** and febuxostat were similar.[\[3\]](#)[\[4\]](#) Likewise, a study comparing **Dotinurad** and benzbromarone found a comparable incidence of

adverse events between the two groups.[8]

Experimental Protocols

Dotinurad vs. Febuxostat (Phase 3, Multicenter, Randomized, Double-Blind, Parallel-Group Study in China)[3][4][5][20]

- Objective: To compare the efficacy and safety of **Dotinurad** with febuxostat in Chinese patients with gout.
- Patient Population: Patients with a diagnosis of gout and a serum uric acid level >7.0 mg/dL.
- Intervention:
 - **Dotinurad** group: Oral **Dotinurad** once daily, with dose titration.
 - Febuxostat group: Oral febuxostat 40 mg once daily.
- Primary Endpoint: The proportion of patients achieving a serum uric acid level of ≤ 6.0 mg/dL at week 24.
- Key Secondary Endpoint: The proportion of patients achieving a serum uric acid level of ≤ 6.0 mg/dL at week 12 to assess the non-inferiority of **Dotinurad** 2 mg to febuxostat 40 mg.
- Duration: 24 weeks.

Dotinurad vs. Benzbromarone (NCT03100318: Phase 3, Randomized, Double-Blind, Parallel-Group Study)[8]

- Objective: To evaluate the non-inferiority of **Dotinurad** to benzbromarone in lowering serum uric acid levels and to assess its safety.
- Patient Population: Hyperuricemic patients with or without gout.
- Intervention:
 - **Dotinurad** group: Oral **Dotinurad** 2 mg once daily.

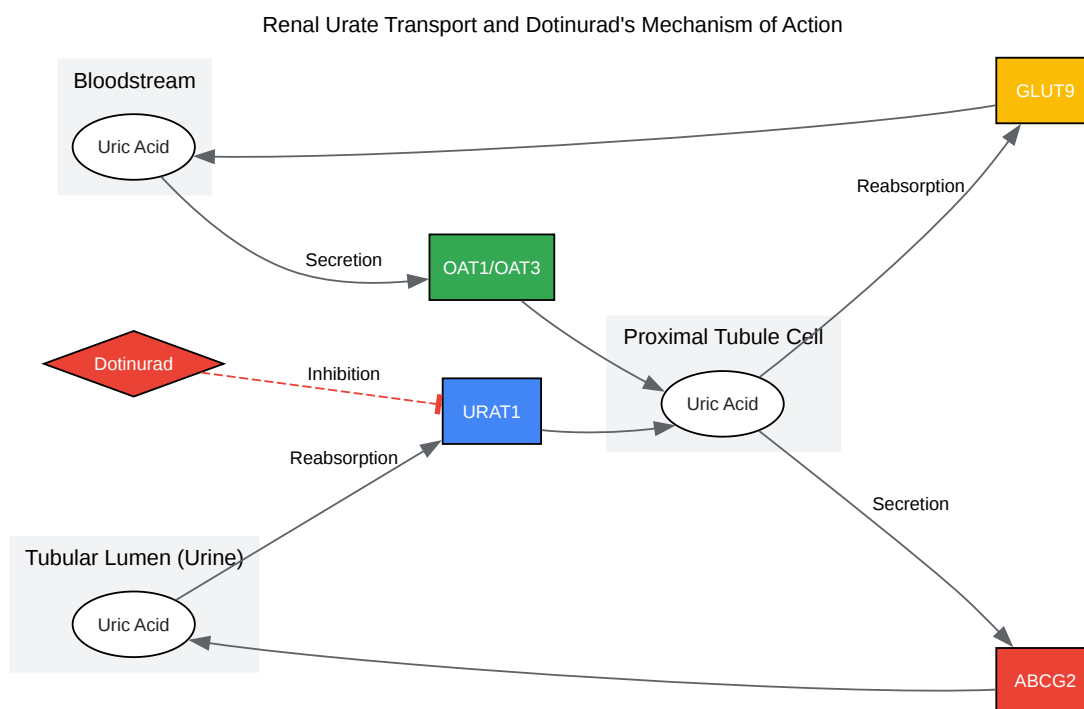
- Benzbromarone group: Oral benzbromarone 50 mg once daily.
- Primary Endpoint: The percent change in serum uric acid level from baseline to the final visit.
- Duration: Not explicitly stated in the provided snippets.

Mechanism of Action and Signaling Pathways

Dotinurad is a selective urate reabsorption inhibitor (SURI).[1][2] Its primary mechanism of action is the potent and selective inhibition of urate transporter 1 (URAT1), a protein located on the apical membrane of renal proximal tubular cells.[2] URAT1 is responsible for the reabsorption of uric acid from the glomerular filtrate back into the bloodstream. By inhibiting URAT1, **Dotinurad** increases the urinary excretion of uric acid, thereby lowering serum uric acid levels.[2]

Unlike some other uricosuric agents, **Dotinurad** has a high selectivity for URAT1 with minimal inhibitory effects on other renal transporters such as OAT1, OAT3, and ABCG2, which are involved in urate secretion. This selectivity is thought to contribute to its favorable safety profile.

Below is a diagram illustrating the renal handling of urate and the site of action for **Dotinurad**.

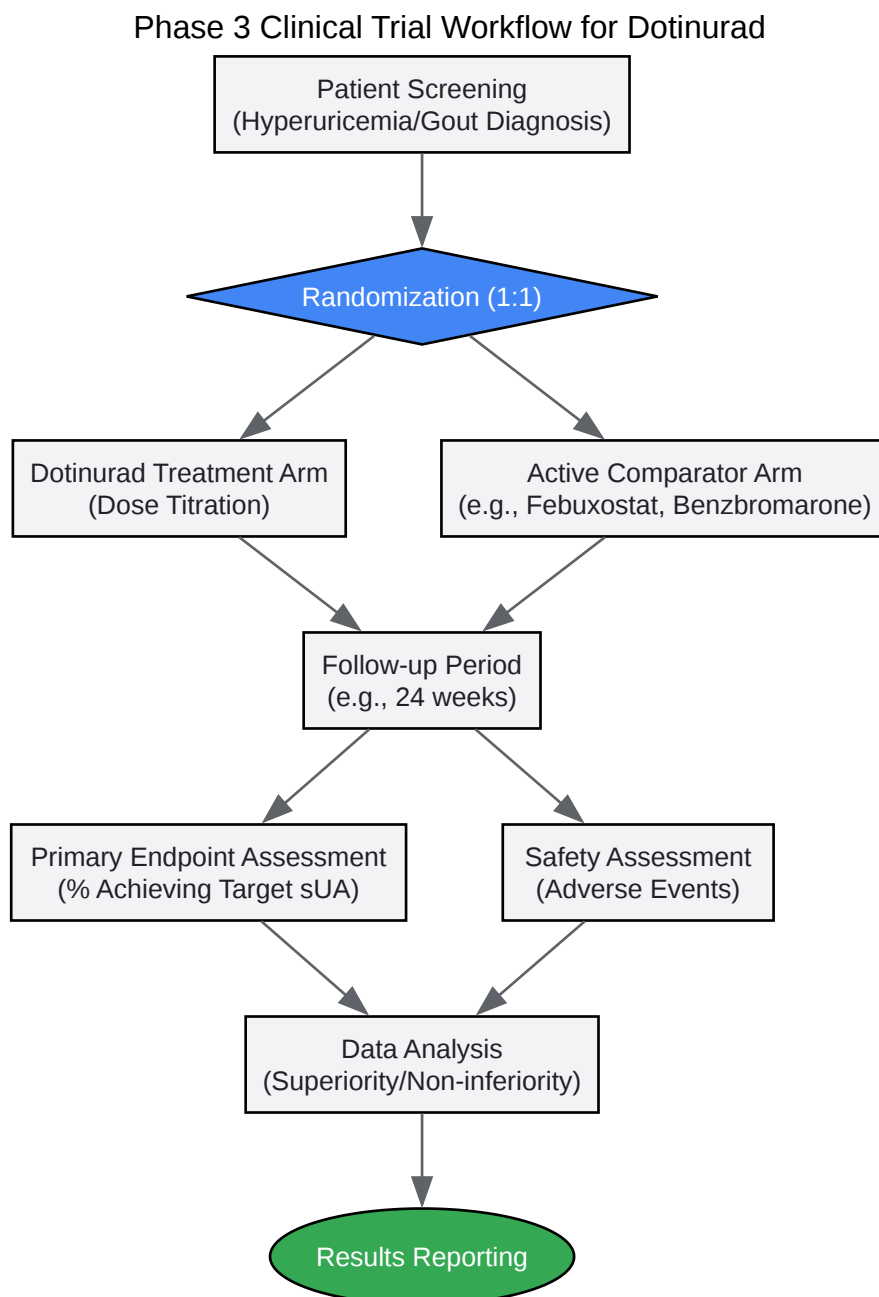


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Caption: Mechanism of renal urate transport and **Dotinurad**'s inhibitory action on URAT1.

Experimental Workflow

The typical workflow for a Phase 3 clinical trial evaluating **Dotinurad** against an active comparator is depicted below.



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Caption: A generalized workflow for a Phase 3 clinical trial of **Dotinurad**.

Conclusion

Dotinurad represents a significant advancement in the management of hyperuricemia. Its selective inhibition of URAT1 translates to potent efficacy in lowering serum uric acid levels, with demonstrated superiority over febuxostat and non-inferiority to benzbromarone in clinical trials. The safety profile of **Dotinurad** appears favorable and comparable to existing therapies. For researchers and drug development professionals, **Dotinurad** offers a promising therapeutic option with a well-defined mechanism of action, warranting further investigation into its long-term benefits and potential applications in diverse patient populations with hyperuricemia.

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- To cite this document: BenchChem. [Dotinurad: A Systematic Review and Meta-Analysis of Clinical Studies in Hyperuricemia]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607185#systematic-review-and-meta-analysis-of-dotinurad-studies]

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